molecular formula C6H9NO3 B8454986 Butyloxycarbonyl isocyanate CAS No. 32321-37-2

Butyloxycarbonyl isocyanate

Cat. No. B8454986
M. Wt: 143.14 g/mol
InChI Key: ZISMXCUJCSPKPF-UHFFFAOYSA-N
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Patent
US03976633

Procedure details

Oxalyl chloride (25.0 g., 0.2 mol.) is added to a suspension of 16.4 g. (0.14 mol.) of butyl carbamate in 75 ml. of chloroform. After cessation of gas evolution, the reaction mixture is refluxed in a nitrogen atmosphere for 12 hours. The mixture is cooled, filtered and the filtrate is distilled in vacuo to give butoxycarbonyl isocyanate.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0.14 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)[C:2](Cl)=[O:3].[C:7](=[O:14])([O:9][CH2:10][CH2:11][CH2:12][CH3:13])[NH2:8]>C(Cl)(Cl)Cl>[CH2:10]([O:9][C:7]([N:8]=[C:2]=[O:3])=[O:14])[CH2:11][CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Two
Name
Quantity
0.14 mol
Type
reactant
Smiles
C(N)(OCCCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cessation of gas evolution, the reaction mixture is refluxed in a nitrogen atmosphere for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate is distilled in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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